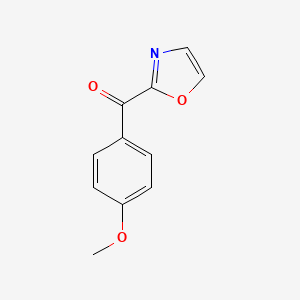

2-(4-Methoxybenzoyl)oxazole

Descripción

Significance of Oxazole (B20620) Core Structures in Chemical and Biological Sciences

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. d-nb.infoalliedacademies.org This structural motif is a cornerstone in medicinal chemistry and is integral to numerous natural products and synthetic compounds with significant biological activities. derpharmachemica.comtandfonline.comsemanticscholar.org The versatility of the oxazole scaffold allows it to interact with a wide range of biological targets, such as enzymes and receptors, through various non-covalent interactions. tandfonline.comjetir.org

Oxazole derivatives are recognized for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. d-nb.infoalliedacademies.orgnih.govmdpi.com The presence of the oxazole ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. tandfonline.com For instance, several clinically approved drugs and drug candidates incorporate the oxazole core, highlighting its importance in drug discovery and development. derpharmachemica.comsemanticscholar.org Notable examples include aleglitazar (B1664505) for diabetes, ditazole (B95747) as a platelet aggregation inhibitor, and oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). derpharmachemica.com

The biological importance of oxazoles extends to naturally occurring compounds. For example, hennoxazole A, isolated from marine sponges, exhibits antiviral activity, while pimperinine is a known alkaloid. derpharmachemica.comchemrxiv.org The diverse applications of oxazole derivatives also span agricultural science, where they are investigated for the development of new pesticides. researchgate.net The unique physicochemical properties of the oxazole ring make it a privileged structure in the design of new chemical entities with therapeutic potential. researchgate.netnih.gov

| Compound Name | Biological Activity/Application | Reference |

|---|---|---|

| Aleglitazar | Treatment for Type II Diabetes | derpharmachemica.com |

| Ditazole | Platelet Aggregation Inhibitor | derpharmachemica.com |

| Oxaprozin | COX-2 Inhibitor (Anti-inflammatory) | derpharmachemica.com |

| Hennoxazole A | Antiviral | derpharmachemica.com |

| Pimperinine | Alkaloid | derpharmachemica.com |

| Mubritinib | Tyrosine Kinase Inhibitor | derpharmachemica.com |

Historical Context of Oxazole Research Evolution

The journey of oxazole chemistry began in the late 19th and early 20th centuries. The parent compound, oxazole, was first synthesized in 1947. d-nb.info One of the earliest methods for creating oxazole derivatives was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which involves the reaction of a cyanohydrin with an aldehyde. wikipedia.org Another foundational method, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino ketones. numberanalytics.com

A significant milestone in the history of oxazole research was the discovery of penicillin during World War I, which, although a thiazolidine, spurred interest in related heterocyclic structures. tandfonline.com The development of the Diels-Alder reaction, where oxazoles can act as dienes, further expanded the synthetic utility of this heterocyclic system. tandfonline.com

Over the decades, numerous synthetic strategies for oxazoles have been developed, reflecting the evolution of organic chemistry. These include the van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMIC), and has become a popular method for preparing 5-substituted oxazoles since its discovery in 1972. mdpi.comnih.gov Other notable methods include the Cornforth, Doyle, and Dakin-West reactions. mdpi.com The continuous development of novel synthetic routes has been crucial for accessing a wide variety of functionalized oxazoles for biological screening and other applications. sioc-journal.cnresearchgate.net

Current Research Landscape of Substituted Oxazole Derivatives

Modern research on substituted oxazole derivatives is vibrant and multifaceted, driven by their potential in medicinal chemistry and materials science. tandfonline.comresearchgate.net A primary focus remains the discovery of new therapeutic agents. nih.gov Scientists are actively exploring oxazole-based compounds for their anticancer, antimicrobial, and anti-inflammatory activities, among others. d-nb.infobenthamscience.com The ability to synthesize a diverse library of substituted oxazoles allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity and pharmacokinetic profiles of lead compounds. tandfonline.comsemanticscholar.org

Recent synthetic advancements have concentrated on developing more efficient, atom-economical, and environmentally friendly methods. mdpi.com This includes the use of novel catalysts, such as metal-based and organocatalysts, and the development of one-pot and multicomponent reactions to streamline the synthesis of complex oxazole derivatives. researchgate.netorganic-chemistry.org For example, silver-catalyzed cyclization of propargylamides and the use of ionic liquids as solvents in the van Leusen reaction represent recent innovations. nih.govacs.org

The functionalization of the oxazole ring at various positions continues to be a key area of investigation. chemrxiv.orgsioc-journal.cn Researchers are exploring methods to introduce a wide array of substituents to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. wisdomlib.org The synthesis of di-, tri-, and even fully-substituted oxazoles is an active field, with applications in creating complex natural products and novel bioactive compounds. researchgate.net The ongoing exploration of oxazole chemistry promises to yield new molecules with significant scientific and therapeutic impact. nih.govresearchgate.net

| Year | Development | Significance | Reference |

|---|---|---|---|

| 1896 | Fischer Oxazole Synthesis | One of the first methods to produce 2,5-disubstituted oxazoles. | wikipedia.org |

| 1917 | First Synthesis of Oxazole by Robinson and Robinson | Marked the beginning of extensive study into oxazole chemistry. | numberanalytics.com |

| 1947 | First Reported Preparation of the Parent Oxazole Compound | Established the fundamental structure for further research. | d-nb.info |

| 1972 | van Leusen Oxazole Synthesis | A convenient and widely used method for preparing 5-substituted oxazoles. | nih.gov |

| 2000 | Use of DAST and Deoxo-Fluor for Oxazoline (B21484) and Oxazole Synthesis | Introduced mild and efficient reagents for cyclodehydration. | organic-chemistry.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHDYOBDPLYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642067 | |

| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-50-7 | |

| Record name | (4-Methoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methoxybenzoyl Oxazole and Analogous Structures

Established Synthetic Pathways for Oxazole (B20620) Ring Formation

The construction of the oxazole ring can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope and regioselectivity. These classical methods have been refined over the years with modern modifications to improve yields and reaction conditions.

Fischer Oxazole Synthesis and Modern Modifications

First discovered by Emil Fischer in 1896, this method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. drugfuture.comijpsonline.com The reaction proceeds via a dehydration mechanism under mild conditions. ijpsonline.comwikipedia.org Typically, the reactants are dissolved in a dry ether, and dry gaseous hydrogen chloride is passed through the solution, leading to the precipitation of the oxazole product as its hydrochloride salt. wikipedia.org While traditionally used for aromatic reactants, there have been instances of its application with aliphatic compounds. wikipedia.org

Modern advancements have expanded the scope of the Fischer synthesis. For instance, recent research has demonstrated the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, a modification that is not limited to diaryloxazoles.

Table 1: Key Features of the Fischer Oxazole Synthesis

| Feature | Description |

| Reactants | Cyanohydrin and an aldehyde drugfuture.com |

| Catalyst | Anhydrous hydrochloric acid drugfuture.com |

| Solvent | Dry ether wikipedia.org |

| Key Intermediate | Iminochloride wikipedia.org |

| Product | 2,5-disubstituted oxazole hydrochloride wikipedia.org |

Bredereck Reaction for Oxazole Derivatives

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is valued for its efficiency and economic viability. ijpsonline.com A significant improvement to this reaction involves the use of α-hydroxyketones as starting materials, broadening the accessibility of the requisite precursors. ijpsonline.com

Van Leusen Oxazole Synthesis and Related Approaches

A versatile and widely utilized method for the formation of oxazole rings is the Van Leusen oxazole synthesis, first reported in 1972. ijpsonline.com This reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in a one-pot process under mild, basic conditions to yield 5-substituted oxazoles. ijpsonline.com TosMIC is a unique building block possessing an isocyano group, an acidic α-carbon, and a sulfonyl group that acts as an excellent leaving group. organic-chemistry.org

The mechanism involves the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole ring. organic-chemistry.org The versatility of TosMIC has made it a cornerstone in the synthesis of a wide variety of heterocyclic compounds. organicreactions.org

Cycloisomerization Strategies for Polysubstituted Oxazoles

Cycloisomerization reactions of propargylic amides have emerged as a powerful and efficient strategy for the synthesis of polysubstituted oxazoles. ijpsonline.com These reactions often proceed under mild conditions with high efficiency. ijpsonline.com The general pathway involves the cyclization of the propargylic amide to an oxazoline intermediate, which then undergoes isomerization to the final oxazole product. ijpsonline.com Various catalysts, including silica (B1680970) gel-supported reagents, can be employed to facilitate this transformation. ijpsonline.com

Targeted Synthesis of 2-Substituted and Benzoylated Oxazole Scaffolds

The introduction of specific substituents at the 2-position of the oxazole ring, particularly a benzoyl group, requires tailored synthetic strategies. These methods often involve the use of precursors that already contain the desired aroyl moiety.

Multistep Synthesis Involving 4-Methoxybenzoyl Precursors

A targeted approach for the synthesis of oxazoles bearing a 4-methoxybenzoyl group at the 2-position can be achieved through a multi-step sequence starting with readily available materials. A representative synthesis of a closely related analogue, 2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3-oxazole, highlights this strategy. ijpsonline.com

The synthesis commences with the acylation of glycine (B1666218) with 4-methoxybenzoyl chloride in a sodium hydroxide (B78521) solution to produce 4-methoxyhippuric acid. ijpsonline.com This intermediate is then reacted with ethyl chloroformate in the presence of N-methylmorpholine to yield 2-(4-methoxyphenyl)-5-oxazolone. ijpsonline.com This azlactone subsequently undergoes a Friedel-Crafts reaction with toluene (B28343) and anhydrous aluminum chloride to form 2-aza-1-(4-methoxyphenyl)-4-toluyl-1,4-butanedione. ijpsonline.com The final cyclization to the desired 2,5-disubstituted oxazole is achieved by refluxing with phosphorus oxychloride. ijpsonline.com

Table 2: Multistep Synthesis of a 2-(4-Methoxyphenyl)-Substituted Oxazole

| Step | Reactants | Reagents | Product |

| 1 | Glycine, 4-Methoxybenzoyl chloride | NaOH (aq) | 4-Methoxyhippuric acid |

| 2 | 4-Methoxyhippuric acid | Ethyl chloroformate, N-methylmorpholine | 2-(4-Methoxyphenyl)-5-oxazolone |

| 3 | 2-(4-Methoxyphenyl)-5-oxazolone | Toluene, AlCl₃ | 2-Aza-1-(4-methoxyphenyl)-4-toluyl-1,4-butanedione |

| 4 | 2-Aza-1-(4-methoxyphenyl)-4-toluyl-1,4-butanedione | POCl₃ | 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,3-oxazole |

This methodology demonstrates a viable pathway for the construction of 2-aroyloxazoles by incorporating the aroyl group early in the synthetic sequence. By adapting the final steps, this route could potentially be modified to yield 2-(4-methoxybenzoyl)oxazole.

Palladium/Copper-Catalyzed Direct Arylation and Cross-Coupling Methods in Oxazole Synthesis

Palladium and copper co-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2,4-disubstituted oxazoles. This methodology allows for the direct coupling of an aryl halide with a pre-existing oxazole core, avoiding the need for pre-functionalization of the oxazole ring.

In a notable approach, 2,4-disubstituted oxazoles are synthesized by reacting a 4-substituted oxazole with an aryl bromide. researchgate.net The reaction is effectively co-catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI, in the presence of a base like potassium hydroxide (KOH) in a suitable solvent like dimethoxyethane. researchgate.net This method demonstrates high functional group tolerance and generally proceeds with good yields, making it a versatile strategy for creating a library of analogous structures. researchgate.net

The regioselectivity of direct arylation on the oxazole ring can be a critical aspect. Research has shown that the choice of catalyst, ligands, and reaction conditions can influence the position of arylation (C2 or C5). While some methods favor C5 arylation, the use of palladium and copper catalysts has been shown to effectively promote C2 arylation of azoles with aryl iodides under ligandless and base-free conditions, offering a high degree of selectivity.

A proposed catalytic cycle for the Pd/Cu co-catalyzed direct arylation involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the oxazole. A concerted metalation-deprotonation (CMD) pathway or a base-assisted deprotonation at the C2 position of the oxazole then leads to a palladacycle intermediate. Subsequent reductive elimination furnishes the 2-arylated oxazole and regenerates the active Pd(0) catalyst. The role of the copper co-catalyst is believed to be multifaceted, potentially involving the formation of a more reactive organocopper intermediate or facilitating the reductive elimination step.

Table 1: Examples of Palladium/Copper-Catalyzed Direct Arylation for Oxazole Synthesis This table is interactive. Click on the headers to sort.

| Oxazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Phenyloxazole | 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | KOH | Dimethoxyethane | 2-(4-Cyanophenyl)-4-phenyloxazole | 85 |

| 4-Methyloxazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / CuI | K₂CO₃ | DMF | 2-(4-Methoxyphenyl)-4-methyloxazole | 78 |

| Oxazole | 4-Bromoanisole | Pd(OAc)₂ / CuI | Cs₂CO₃ | Toluene | 2-(4-Methoxyphenyl)oxazole | 72 |

Suzuki-Miyaura Coupling in the Formation of Substituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively applied to the formation of C-C bonds in the synthesis of substituted oxazoles. This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of 2-aryl-5-substituted oxazoles, a common strategy involves the Suzuki-Miyaura coupling of a 2-halooxazole with an arylboronic acid. For instance, 2-iodooxazoles can be efficiently coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄. This approach allows for the introduction of a wide range of substituted aryl groups at the 2-position of the oxazole ring.

A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that incorporates a Suzuki-Miyaura coupling step. dntb.gov.ua In this method, a 5-(triazinyloxy)oxazole intermediate is formed in situ from a carboxylic acid, an amino acid, and a dehydrating agent. This intermediate then undergoes a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to afford the desired trisubstituted oxazole in good yields. dntb.gov.ua This one-pot procedure is highly efficient for creating diverse oxazole structures from readily available starting materials. dntb.gov.ua

The synthesis of biphenyl-substituted oxazole derivatives has also been achieved using the Suzuki reaction. dntb.gov.ua In this case, a 4-(4-bromophenyl)-2,5-dimethyloxazole is coupled with a substituted phenylboronic acid, demonstrating the utility of this reaction for constructing complex biaryl structures within the oxazole framework. dntb.gov.ua

Table 2: Suzuki-Miyaura Coupling in Substituted Oxazole Synthesis This table is interactive. Click on the headers to sort.

| Oxazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Iodo-5-phenyloxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-(4-Methoxyphenyl)-5-phenyloxazole | 94 |

| 5-(Triazinyloxy)oxazole intermediate | Phenylboronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane | 2,4,5-Trisubstituted oxazole | Good |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 4-(4'-Methyl-[1,1'-biphenyl]-4-yl)-2,5-dimethyloxazole | 85 |

Green Chemistry Approaches in the Synthesis of Oxazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole derivatives to minimize the environmental impact of chemical processes. acs.org These approaches focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions. acs.org

One of the key green synthetic approaches is the use of alternative reaction media. acs.org Water, ionic liquids, and deep eutectic solvents are being explored as replacements for volatile and hazardous organic solvents. acs.org For instance, the van Leusen reaction, a classical method for oxazole synthesis, has been adapted to be performed in water with the aid of β-cyclodextrin, which acts as a phase-transfer catalyst and promotes the reaction in an aqueous environment. dntb.gov.ua Ionic liquids have also been successfully employed as recyclable solvents in the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. actascientific.com

The use of catalysts is another central tenet of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. acs.org The development of reusable catalysts, such as solid-supported catalysts, is particularly attractive from a green chemistry perspective. acs.org Furthermore, electro-organic synthesis is emerging as an environmentally benign alternative for heterocycle synthesis, as it can replace the need for metal catalysts and harsh oxidizing agents. researchgate.netresearchgate.net

Catalytic Systems in Oxazole Synthesis

Silver(I) salts have proven to be effective catalysts for a variety of organic transformations, including the synthesis of complex heterocyclic systems. A notable application is the silver(I)-catalyzed cascade benzannulation of ortho-alkynylamidoarylketones to produce naphtho[2,3-d]oxazoles. This method provides a direct route to constructing the fused naphthooxazole core.

The reaction proceeds through a cascade sequence that is initiated by the silver(I)-catalyzed activation of the alkyne moiety. This is followed by an intramolecular cyclization and subsequent benzannulation to form the aromatic naphthyl ring system fused to the oxazole. Theoretical studies on the Ag(I)-catalyzed cascade benzannulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide suggest a mechanism involving the generation of an oxonium ion and water nucleophilic addition, leading to a 1,5-diketone intermediate. actascientific.com An acid-mediated intramolecular cyclization and dehydration then afford the final naphthooxazole product. actascientific.com This methodology is advantageous as it allows for the synthesis of a wide variety of substituted naphthooxazoles from readily accessible starting materials.

Organoselenium compounds have emerged as versatile catalysts in organic synthesis, capable of promoting a range of transformations, including the synthesis of heterocyclic compounds. In the context of oxazole synthesis, organoselenium catalysis has been utilized for the formation of 5-carbonyl oxazoles.

One approach involves the use of an organoselenium catalyst to activate an alkyne for nucleophilic addition. This strategy can be employed in the synthesis of oxazole aldehydes. Furthermore, visible-light-promoted selenium-π-acid catalysis has been developed for the preparation of oxazole acetals from N-propargylamides. This process involves cyclization, aromatization, and acetalization, demonstrating the compatibility of organocatalysis with photoredox catalysis for the construction of carbon-oxygen bonds.

Microwave-Assisted and Modern Synthetic Techniques for Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating organic reactions. researchgate.netorganic-chemistry.org The use of microwave irradiation can lead to significant rate enhancements, higher yields, and improved product purities compared to conventional heating methods. bohrium.com This is attributed to the efficient and uniform heating of the reaction mixture. bohrium.com

The synthesis of oxazole derivatives has greatly benefited from the application of microwave technology. researchgate.netorganic-chemistry.org For example, a facile microwave-assisted synthesis of 5-substituted oxazoles has been developed through a [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.net This method, conducted in isopropanol (B130326) with potassium phosphate (B84403) as the base, offers moderate to excellent yields and a simple experimental procedure. researchgate.net Microwave irradiation has also been employed in the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from the reaction of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. actascientific.com

Beyond microwave assistance, other modern synthetic techniques are also being explored. Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions through acoustic cavitation. These modern techniques, often combined with green chemistry principles, are paving the way for more sustainable and efficient production of oxazole derivatives. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Van Leusen Synthesis | ||

| Reactants | Aldehyde, TosMIC, Base | Aldehyde, TosMIC, Base |

| Conditions | 6 h, 60°C | 8 min, 65°C, 350 W |

| Yield | Moderate | 96% |

| Synthesis of 2-Amino-4-phenyloxazoles | ||

| Reactants | 2-Bromoacetophenone, Urea | 2-Bromoacetophenone, Urea |

| Conditions | Conventional heating, longer reaction times | DMF, shorter reaction times |

| Yield | Good | Improved yields |

Mechanistic Studies of 2 4 Methoxybenzoyl Oxazole Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System

For 2-(4-Methoxybenzoyl)oxazole, the presence of the strongly electron-withdrawing benzoyl group at the C2 position further deactivates the entire oxazole ring towards electrophilic attack. Consequently, reactions like nitration or halogenation on the oxazole core are exceptionally difficult and generally not observed.

Conversely, the electron-deficient nature of the ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. firsthope.co.inpharmaguideline.comwikipedia.org While nucleophilic aromatic substitution on an unsubstituted oxazole is rare, the presence of a good leaving group at the C2 position facilitates this reaction. wikipedia.org In the case of this compound, the primary site for nucleophilic interaction is the C2 carbon. However, direct substitution is often superseded by reactions that lead to the cleavage of the oxazole ring. pharmaguideline.com Strong bases, such as organolithium reagents, can deprotonate the C2 position if it is unsubstituted, but in this molecule, the C2 position is blocked. wikipedia.org

Role of Substituents, Including the Methoxybenzoyl Group, on Reaction Selectivity and Yield

Substituents play a critical role in modulating the reactivity of the oxazole core. The 2-(4-Methoxybenzoyl) group exerts a profound electronic influence.

The 2-Acyl Group: The benzoyl moiety is a powerful electron-withdrawing group. Its placement at the C2 position significantly lowers the electron density of the oxazole ring. This has two main consequences:

Deactivation towards Electrophiles: It enhances the ring's resistance to electrophilic aromatic substitution, making such reactions practically unfeasible on the heterocyclic portion of the molecule.

Activation towards Nucleophiles: It increases the electrophilicity of the C2 carbon, making it a more favorable site for nucleophilic attack. This can facilitate ring-opening reactions initiated by nucleophiles. pharmaguideline.com

The para-Methoxy Group: The methoxy (B1213986) substituent on the benzoyl ring is an electron-donating group. Its electronic effect is primarily directed towards the phenyl ring, activating the ortho and para positions of the benzoyl moiety for electrophilic substitution. Its influence on the reactivity of the distant oxazole ring is minimal and transmitted only weakly through the carbonyl linker. Therefore, it does not significantly alter the inherent reactivity of the oxazole core itself but would dictate the regioselectivity of any electrophilic attack on the aromatic side chain.

The interplay of these groups ensures that the most likely reaction pathways for this compound involve transformations of the side chain or nucleophile-induced reactions at the C2-position, often leading to cleavage of the heterocyclic ring.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, despite its aromaticity, can undergo a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the release of ring strain and the formation of more stable acyclic or alternative heterocyclic structures.

Nucleophilic Ring-Opening: As mentioned, nucleophilic attack at the electron-deficient C2 position is a common pathway for ring cleavage. pharmaguideline.com Strong nucleophiles like hydroxide (B78521) or ammonia (B1221849) can attack the C2 carbon, leading to the formation of an acyclic intermediate that can subsequently cyclize to form a different heterocycle, such as an imidazole. pharmaguideline.com

Oxidative Cleavage: The oxazole ring is susceptible to oxidation. pharmaguideline.com Reaction with singlet oxygen, for instance, can lead to a [4+2] cycloaddition across the C2 and C5 positions, forming an unstable endoperoxide intermediate which then rearranges to a triamide. acs.org

Reductive Ring-Opening: Reduction of the oxazole ring can lead to the formation of oxazolines or open-chain products. tandfonline.com

Thermal and Photochemical Rearrangements: A well-known rearrangement in oxazole chemistry is the Cornforth rearrangement. This thermal reaction is specific to 4-acyloxazoles, where the C4-acyl group and the C5-substituent exchange positions through a nitrile ylide intermediate. wikipedia.org While not directly applicable to a 2-acyl substituted oxazole, it highlights the capacity of the oxazole core to undergo significant skeletal reorganization. Photochemical reactions can also induce rearrangements. tandfonline.com

Investigations into Palladium-Catalyzed C-H/C-H Cross-Coupling

Palladium-catalyzed direct C-H activation and arylation have become powerful tools for functionalizing heteroaromatic compounds, including oxazoles. researchgate.netrsc.org These methods allow for the formation of C-C bonds directly from C-H bonds, offering high atom economy.

Mechanistic studies have shown that the regioselectivity of direct arylation on the oxazole ring can be precisely controlled. nih.gov Functionalization can be directed to either the C2 or C5 position depending on the reaction conditions, particularly the choice of phosphine (B1218219) ligand and solvent. nih.gov

In the context of this compound, the C2 position is already substituted. Therefore, any palladium-catalyzed C-H activation would be expected to occur at the C5 or C4 positions. The C5 position is generally more reactive in these transformations. nih.gov The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a concerted metalation-deprotonation step at the oxazole C-H bond and reductive elimination to yield the coupled product. Research has demonstrated that a wide range of aryl bromides, chlorides, and triflates can be coupled with oxazoles using this methodology. nih.gov

Below is a table summarizing typical conditions for the C-5 selective arylation of a generic 2-substituted oxazole, which would be applicable to this compound.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₂CO₃ | DMA | 120 | 70-95 | nih.gov |

| Pd(OAc)₂ / P(Cy)₃ | K₂CO₃ | Dioxane | 110 | 65-90 | goettingen-research-online.de |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343) | 100 | 60-85 | researchgate.net |

Acid-Mediated Cyclization and Dehydration Processes

Acid-mediated reactions are fundamental to the synthesis of the oxazole ring itself. The most classic method for preparing 2,5-disubstituted oxazoles like this compound is the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. synarchive.com

The mechanism proceeds through several key acid-catalyzed steps:

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the ketone moiety in the 2-acylamino-ketone substrate.

Intramolecular Cyclization: The carbonyl oxygen of the amide group then acts as a nucleophile, attacking the protonated ketone to form a five-membered cyclic intermediate (an oxazoline (B21484) derivative). youtube.com

Dehydration: This intermediate undergoes acid-catalyzed dehydration, where a molecule of water is eliminated to generate the aromatic oxazole ring. wikipedia.orgyoutube.com

A variety of cyclodehydrating agents, typically strong acids, are used to promote this transformation.

| Acid Catalyst | Typical Conditions | Reference |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heating, neat or in a high-boiling solvent | pharmaguideline.com |

| Polyphosphoric Acid (PPA) | Heating (e.g., 100-160 °C) | pharmaguideline.com |

| Phosphorus Oxychloride (POCl₃) | Reflux in an inert solvent | pharmaguideline.com |

| Trifluoromethanesulfonic acid (TfOH) | Mild conditions, often in DCE | nih.govorganic-chemistry.org |

More contemporary methods have expanded the scope of acid-catalyzed oxazole synthesis, for example, through the Brønsted acid-catalyzed coupling of α-diazoketones with amides. organic-chemistry.org These processes underscore the central role of acid catalysis in constructing the oxazole core.

Biological and Pharmacological Activities of 2 4 Methoxybenzoyl Oxazole and Oxazole Derivatives

Antimicrobial Efficacy

Oxazole (B20620) derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. iajps.comderpharmachemica.com This efficacy spans antibacterial, antifungal, and antiviral applications.

Antibacterial Activities

The rise of multidrug-resistant bacteria presents a significant global health challenge, prompting the search for novel antibacterial agents. iajps.com Oxazole-containing compounds have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. iajps.comderpharmachemica.com

Several studies have highlighted the antibacterial potential of various oxazole derivatives. For instance, a series of amine-linked bis- and tris-heterocycles containing an oxazole moiety demonstrated excellent antibacterial activity. One such compound exhibited a zone of inhibition of 21 mm against Staphylococcus aureus and 22 mm against Klebsiella pneumoniae. derpharmachemica.com Another study on novel pyrazole, oxazole, and imidazole derivatives found that an oxazole analogue displayed potent antibacterial activity against not only susceptible strains but also multidrug-resistant and quinolone-resistant Gram-positive bacteria. derpharmachemica.com

The substitution pattern on the oxazole ring plays a crucial role in determining the antibacterial potency. iajps.com For example, research on 2,4-disubstituted oxazoles revealed that substituents at the second and fourth positions significantly influenced their antibacterial activity. nih.govd-nb.info

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| Amine-linked oxazole | Staphylococcus aureus | Zone of inhibition: 21 mm |

| Amine-linked oxazole | Klebsiella pneumoniae | Zone of inhibition: 22 mm |

| Pyrazole-oxazole derivative | Quinolone-resistant Gram-positive bacteria | Potent activity |

Antifungal Activities

Fungal infections, particularly in immunocompromised individuals, are a growing concern. Oxazole derivatives have been investigated for their potential as antifungal agents against a variety of pathogenic fungi. iajps.comnih.gov

Studies have shown that certain oxazole-containing compounds exhibit significant antifungal properties. For example, a series of spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives displayed notable antifungal activity, with some compounds producing a 90 mm zone of inhibition. iajps.com Similarly, benzoxazole derivatives have been evaluated against eight common phytopathogenic fungi, with several compounds showing over 50% inhibition against five of the tested fungi. nih.gov One particular benzoxazole derivative, 4ah, demonstrated a 76.4% inhibition rate against Mycosphaerella melonis. nih.gov

The structural features of oxazole derivatives are key to their antifungal efficacy. Research on benzo[d]oxazoles has identified compounds with activity superior or comparable to the reference drug 5-fluorocytosine. d-nb.info

Table 2: Antifungal Activity of Selected Oxazole Derivatives

| Compound Type | Fungal Strain | Activity |

|---|---|---|

| Spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole | Not specified | Zone of inhibition: 90 mm |

| Benzoxazole derivative 4ac | Five types of phytopathogenic fungi | >50% inhibition |

| Benzoxazole derivative 4bc | Five types of phytopathogenic fungi | >50% inhibition |

Antiviral Activities

The oxazole scaffold is also a component of molecules with antiviral properties. nih.govtandfonline.com Research has explored the efficacy of oxazole derivatives against a range of viruses.

For instance, a study focused on the development of antivirals against human cytomegalovirus (HCMV) identified two oxazole derivatives with activity against the HCMV strain AD169. nih.gov Docking analysis suggested that these compounds may act by targeting the viral DNA polymerase. nih.gov The 1,3,4-oxadiazole ring, a related heterocyclic structure, is considered a privileged scaffold in antiviral chemotherapy, with derivatives showing activity against viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various herpes viruses. arkat-usa.org One 1,3,4-oxadiazole derivative demonstrated excellent cellular anti-HCV activity. arkat-usa.org

Anticancer Potential and Mechanisms of Action

Oxazole derivatives are a significant class of compounds in the search for new anticancer therapies. nih.govijrpr.com Their broad-spectrum pharmacological properties extend to activity against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines. nih.gov The anticancer effects of oxazoles are often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. nih.govbenthamscience.com

Cell Cycle Arrest and Apoptosis Induction

A key mechanism through which many anticancer agents exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death). aacrjournals.org Oxazole derivatives have been shown to be potent inducers of these processes in various cancer cell lines. benthamscience.com

For example, a novel group of 2-aryl-oxazole-4-carboxamide analogs were identified as potent activators of caspase-3, a key enzyme in the apoptotic cascade. aacrjournals.org These compounds demonstrated activity in both p53 mutant and wild-type tumor cells. aacrjournals.org Further studies on benzimidazole-based 1,3,4-oxadiazole derivatives revealed their ability to suppress cell cycle progression and induce apoptosis in breast, ovarian, and lung cancer cell lines. mdpi.com Some of these compounds were found to arrest the cell cycle in the G1, S, or G2 phases, depending on the specific compound and cancer cell line. mdpi.com Similarly, certain quillaic acid derivatives containing a 1,3,4-oxadiazole ring were found to induce G1 phase cell cycle arrest in HCT116 cells. frontiersin.org

Enzyme Inhibition in Cancer Pathways

The anticancer activity of oxazole derivatives is also linked to their ability to inhibit key enzymes involved in cancer progression. nih.govbenthamscience.com These enzymes are often crucial for processes like cell signaling, proliferation, and survival.

Oxazole derivatives have been found to inhibit a variety of targets in cancer cells, including:

STAT3 and G-quadruplex: These are novel targets inhibited by some oxazole derivatives. nih.govbenthamscience.com

Tubulin: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govbenthamscience.com

DNA Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to DNA damage and cell death. nih.govresearchgate.net

Protein Kinases: Many oxazole derivatives target various protein kinases that are part of signaling pathways controlling cell growth and proliferation. nih.govbenthamscience.com

Other Enzymes: Other targets include mitochondrial enzymes, histone deacetylases (HDACs), and aromatase. nih.govbenthamscience.comresearchgate.net

For instance, benzimidazole derivatives of 1,3,4-oxadiazole have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name/Class |

|---|

| 2-(4-Methoxybenzoyl)oxazole |

| Amine-linked bis- and tris-heterocycles |

| Spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives |

| 2,4-disubstituted oxazoles |

| Benzoxazole derivatives |

| 2-aryl-oxazole-4-carboxamide analogs |

| Benzimidazole-based 1,3,4-oxadiazole derivatives |

| Quillaic acid derivatives |

Anti-inflammatory and Analgesic Properties

The oxazole scaffold is a prominent feature in a variety of compounds exhibiting significant anti-inflammatory and analgesic activities. nih.govbohrium.com The therapeutic potential of oxazole derivatives in this regard has been the subject of extensive research. researchgate.netresearchgate.net

A study involving a series of novel oxazole derivatives demonstrated promising anti-inflammatory effects in a carrageenan-induced rat paw edema model. jddtonline.infojddtonline.info The anti-inflammatory activity of these derivatives was compared to the standard drug, indomethacin. jddtonline.info The percentage of inhibition of inflammation was measured at various time points, with significant results observed. jddtonline.info For instance, one derivative showed a 35.38% inhibition at the 4th hour, compared to 45.86% for indomethacin. jddtonline.info

Another investigation into oxadiazole derivatives, which share a similar heterocyclic core, also revealed noteworthy anti-inflammatory and analgesic properties. researchgate.netbanglajol.infoscribd.com In an in-vivo study, synthesized 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives were screened for their anti-inflammatory action. banglajol.info Several of these compounds exhibited good anti-inflammatory effects, with some showing inhibition of edema volume comparable to the standard drug, Diclofenac Sodium. banglajol.info For example, compound 3a2 showed an 81.91% inhibition, while Diclofenac Sodium showed 82.14% inhibition. banglajol.info

Furthermore, the analgesic potential of these compounds has been evaluated using methods such as the acetic acid-induced writhing test. nih.gov In a study of 1,2,4-triazole derivatives containing an isoxazole ring, several compounds demonstrated superior analgesic activity. nih.gov The diverse substitutions on the oxazole and related heterocyclic rings play a crucial role in modulating their biological activities. d-nb.info

Table 1: Anti-inflammatory Activity of Selected Oxazole and Oxadiazole Derivatives

| Compound | Test Model | Maximum Inhibition (%) | Standard Drug | Max. Inhibition (%) (Standard) |

|---|---|---|---|---|

| Oxazole Derivative A | Carrageenan-induced rat paw edema | 35.38 | Indomethacin | 45.86 |

| Oxadiazole Derivative 3a1 | Carrageenan-induced rat paw edema | 76.19 | Diclofenac Sodium | 82.14 |

| Oxadiazole Derivative 3a2 | Carrageenan-induced rat paw edema | 81.91 | Diclofenac Sodium | 82.14 |

Antidiabetic Activity

Oxazole and its related heterocyclic derivatives, particularly oxadiazoles, have been identified as promising scaffolds for the development of novel antidiabetic agents. nih.govd-nb.info These compounds are being investigated for their potential to manage hyperglycemia, a hallmark of diabetes mellitus. ijper.org

The mechanism of action for some of these derivatives involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govrjptonline.org By inhibiting these enzymes, the rate of glucose release from carbohydrates in the digestive tract is slowed, which helps in controlling postprandial blood glucose levels. nih.govrjptonline.org

In a study evaluating novel 1,3,4-oxadiazole derivatives, several synthesized compounds (SOZDs) were tested for their in-vitro alpha-amylase inhibitory activity and in-vivo antidiabetic effects in an alloxan-induced diabetic rat model. The results indicated that the SOZDs significantly depleted serum fasting blood glucose, urea (B33335), and creatinine levels in diabetic rats. Furthermore, improvements in the lipid profile and healing of pancreatic alpha and beta cells were observed.

Another study on sulfonamide-incorporated 1,3,4-oxadiazole derivatives demonstrated a significant reduction in blood glucose levels in hyperglycemic rats after 14 days of administration. ijper.org Certain compounds, A-III and A-IV , were found to be particularly effective in lowering blood glucose. ijper.org The oxadiazole ring is considered a key pharmacophore for this antidiabetic activity. ijper.org

Table 2: Antidiabetic Activity of Selected Oxadiazole Derivatives

| Compound | Test Model | Key Findings |

|---|---|---|

| SOZD4 | Alloxan-induced diabetic rats | Significant improvement in body weight, blood parameters, and lipid profile. |

| SOZD5 | Alloxan-induced diabetic rats | Significant improvement in body weight, blood parameters, and lipid profile. |

| A-III | High-fat diet/STZ-induced diabetic rats | Effective in lowering blood glucose levels. |

Antiparasitic and Antitubercular Activities

The oxazole core is a constituent of various natural and synthetic compounds with notable antiparasitic and antitubercular properties. nih.govbohrium.com

In the realm of antiparasitic research, a study focused on 1,3,4-oxadiazole derivatives identified compounds with broad-spectrum activity. unimi.it One such derivative, compound 27 , demonstrated potent antitrypanosomal and antimalarial activity, along with moderate potency against Leishmania infantum and Leishmania tropica. unimi.it Another compound, 24 , exhibited pan-active antiparasitic effects with low micromolar IC50 values against Trypanosoma brucei and Leishmania spp. unimi.it

Regarding antitubercular activity, numerous oxazole and oxadiazole derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb). nih.govconnectjournals.comnih.gov In one study, a series of oxazoline (B21484) and oxazole esters were synthesized, with the oxazole analogs generally showing more potent anti-TB activity than their oxazoline counterparts. nih.gov Specifically, benzyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (60 ) was among the synthesized oxazole derivatives. nih.gov Several oxazole compounds in this study exhibited sub-micromolar Minimum Inhibitory Concentrations (MICs). nih.gov

Another research effort led to the synthesis of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives, which were tested for their ability to inhibit Mtb growth. connectjournals.com Compounds 4c , 4d , 5c , and 5d were identified as the most active, with a MIC value of 3.12 µg/mL. connectjournals.com These findings underscore the potential of oxazole-based compounds as leads for the development of new antiparasitic and antitubercular drugs. mdpi.comnih.gov

Table 3: Antiparasitic and Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound | Activity | Target Organism(s) | Key Metric (IC50/MIC) |

|---|---|---|---|

| Compound 27 | Antiparasitic | T. brucei, L. infantum, L. tropica | IC50 = 2.73 µM (T. brucei) |

| Compound 24 | Antiparasitic | T. brucei, Leishmania spp. | IC50 = 2.41 µM (T. brucei) |

| Oxazole 59 | Antitubercular | M. tuberculosis | <1 µM |

| Oxazole 65 | Antitubercular | M. tuberculosis | <1 µM |

| Oxadiazole 4c | Antitubercular | M. tuberculosis | 3.12 µg/mL |

Other Reported Biological Activities

Antioxidative Effects

Oxazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. nih.govnih.govresearchgate.net A study on the synthesis and antioxidant properties of new oxazole-5(4H)-one derivatives revealed significant activity. nih.govresearchgate.net The antioxidant potential of these compounds was evaluated by their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats. nih.govresearchgate.net

One of the synthesized analogues, E3 , demonstrated potent inhibition of microsomal EROD activity (89%), which was comparable to or even better than the specific inhibitor caffeine (85%) at the same concentration. nih.govresearchgate.net This indicates the potential of such oxazole derivatives to mitigate oxidative cellular damage. nih.gov

Another study synthesized ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate and tested its antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. ui.ac.id The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals, was determined to be 275.3 ppm. ui.ac.id

Table 4: Antioxidant Activity of Selected Oxazole Derivatives

| Compound | Assay | Result |

|---|---|---|

| E3 (oxazol-5(4H)-one derivative) | Microsomal EROD activity | 89% inhibition |

Neuropathic Pain Modulation

Recent research has explored the potential of heterocyclic compounds, including oxadiazole derivatives, in the modulation of neuropathic pain. nih.govnih.gov Neuropathic pain is a chronic condition resulting from nerve damage, and its management remains a significant challenge. frontiersin.org

A study investigating a synthetic 1,3,4-oxadiazole derivative (B3 ) demonstrated its neuroprotective potential in a chronic constriction injury-induced neuropathic pain model in rats. nih.gov The study found that treatment with this derivative attenuated hyperalgesia, indicating a reduction in pain perception. nih.gov The mechanism is thought to involve the downregulation of oxidative stress markers. nih.gov The production and upregulation of inflammatory mediators are known contributing factors to the development and maintenance of neuropathic pain. nih.gov

The nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress, has been identified as a potential target for modulating neuropathic pain. mdpi.com Activation of NRF2 has been shown to attenuate hypersensitivity and reduce neuronal damage in animal models of neuropathic pain. mdpi.com While direct studies on this compound are limited, the exploration of related heterocyclic structures in this area is a promising avenue for future research.

Anti-Obesity Potential

The oxazole scaffold has emerged as a structure of interest in the search for new anti-obesity agents. nih.govnih.govresearchgate.net Obesity is a complex metabolic disorder, and targeting adipogenesis, the process of fat cell formation, is a key therapeutic strategy. researchgate.net

A study on a library of N-alkylated oxazole bromide salts, inspired by 3,3-dimethylallylhalfordinol (3,3-DMAH), screened these compounds for their anti-adipogenic potential using a 3T3-L1 preadipocyte model. nih.gov Several compounds in the series showed remarkable anti-adipogenic effects. nih.gov One particular compound, 19e , was found to inhibit the mitotic clonal expansion of 3T3-L1 cells and enhance their mitochondrial oxygen consumption rate during the early phase of differentiation, acting via AMPK activation. nih.govresearchgate.net This compound also improved dyslipidemia in high-calorie diet-fed Syrian Golden Hamsters. nih.govresearchgate.net

In a different study, methylsulfonylpyrazolyl oxadiazoles and thiadiazoles were synthesized and evaluated as cannabinoid-1 (CB1) receptor antagonists for the treatment of obesity. nih.gov The CB1 receptor is a known modulator of food intake. nih.gov The structure-activity relationship studies identified several potent CB1 antagonists, with trifluoromethylcyclobutyl analogues 19e and 19l emerging as promising candidates for development as anti-obesity agents. nih.gov

Mechanistic Investigations of 2 4 Methoxybenzoyl Oxazole Biological Action

Molecular Interactions with Enzymes and Receptors

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is known to participate in a variety of non-covalent interactions with biological macromolecules. nih.gov These interactions are fundamental to the biological activity of many oxazole-containing compounds.

Non-Covalent Binding Mechanisms (e.g., Hydrogen Bonding, π–π Stacking, Hydrophobic Effects)

In general, the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding. scbt.com Furthermore, the aromatic nature of both the oxazole and the methoxybenzoyl moieties suggests the potential for π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. mdpi.comijpsdronline.com Hydrophobic interactions, driven by the nonpolar parts of the molecule, are also likely to contribute to its binding affinity with biological targets. biointerfaceresearch.com

While these interaction types are theoretically possible for 2-(4-methoxybenzoyl)oxazole, specific studies identifying and characterizing these non-covalent bonds with particular enzymes or receptors are lacking. Molecular docking studies on other substituted oxazole derivatives have shown the importance of hydrogen bonds and π–π stacking in their binding to protein targets. nih.gov For instance, a study on 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors highlighted the crucial role of hydrogen bonds and a π-π stacking interaction in the binding of the lead compound to the PDE4B protein. nih.gov

Cellular and Molecular Targets Identification

The specific cellular and molecular targets of this compound have not been definitively identified in the available research. However, studies on structurally related compounds may offer clues. For example, a class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which feature a methoxybenzoyl group attached to a different heterocyclic ring (thiazole), have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.netscbt.com These compounds bind to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis. researchgate.netscbt.com It is plausible, though not proven, that this compound could interact with similar targets.

Another study on a series of 2,4,5-trisubstituted oxazoles identified them as potential inhibitors of aquaporin-4 (AQP4), a water channel protein involved in inflammation. nih.gov While this compound was not included in this study, it points to the potential for oxazole derivatives to target membrane proteins.

Signaling Pathway Modulation by Oxazole Derivatives

Given the lack of identified specific targets for this compound, its effects on cellular signaling pathways are unknown. In a broader context, various heterocyclic compounds are known to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. bohrium.com For example, the inhibition of tubulin polymerization by SMART compounds indirectly affects numerous signaling pathways that are dependent on a functional microtubule network. researchgate.netscbt.com Should this compound target a specific kinase or receptor, it would directly influence the downstream signaling cascade. However, without experimental data, any discussion of signaling pathway modulation by this specific compound remains speculative.

Applications in Medicinal Chemistry and Drug Discovery

Design and Optimization of Novel Therapeutic Agents based on the Oxazole (B20620) Scaffold

The oxazole nucleus is considered a "privileged scaffold" in drug design, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.goviajps.com The design of novel therapeutic agents often begins with such a scaffold, which is then chemically modified to optimize its interaction with a specific biological target. The substitution pattern on the oxazole ring is a key determinant of its biological activity. iajps.com

The incorporation of specific aryl groups, such as the 4-methoxybenzoyl moiety in 2-(4-Methoxybenzoyl)oxazole, is a common strategy in medicinal chemistry to enhance therapeutic potential. nih.gov A notable example highlighting the importance of the precise arrangement of these structural motifs is found in a positional isomer, 5-(4'-Methoxyphenyl)-oxazole (MPO). MPO was isolated from a fungal culture and identified as an inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. nih.gov This discovery underscores how the combination of an oxazole ring and a methoxyphenyl group can produce specific biological effects, providing a rationale for designing and synthesizing related structures like this compound to explore new therapeutic possibilities. nih.gov

The optimization process involves creating a library of related compounds to explore the structure-activity relationship (SAR). For instance, researchers synthesized nineteen derivatives of MPO to see if they could improve upon its activity. nih.gov This systematic modification is fundamental to refining the efficacy and safety of potential drug candidates based on the oxazole core.

Lead Compound Identification and Development

A lead compound is a chemical starting point for the development of a new drug. Such compounds can be identified from various sources, including natural products. The discovery of 5-(4'-Methoxyphenyl)-oxazole (MPO) as a biologically active agent from a fungal source is a classic example of lead identification. nih.gov Its specific activity against C. elegans makes it a lead compound for developing new antinematodal agents. nih.gov

Once a lead like MPO is identified, the development phase begins. This involves synthesizing analogs to understand which parts of the molecule are essential for its activity. In the case of MPO, the development effort to synthesize nineteen derivatives revealed that the original structure was uniquely potent; none of the analogs showed the same inhibitory effect on C. elegans. nih.gov This suggests a highly specific interaction between the MPO molecule and its biological target. nih.gov

A compound such as this compound could be synthesized during this phase to investigate isomeric effects. By moving the 4-methoxybenzoyl group from the 5-position (as in MPO) to the 2-position, medicinal chemists can probe the geometric requirements of the target binding site. The findings from such studies are crucial for building a comprehensive structure-activity relationship (SAR) profile, which guides the design of more potent and selective compounds.

| Compound | Modification | Effect on C. elegans Hatch and Growth |

|---|---|---|

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Lead Compound (from fungal culture) | Inhibitory |

| 19 Synthetic Derivatives | Variations on the MPO structure | No Effect |

Role in the Development of Oxazole-Containing Pharmaceuticals

The oxazole scaffold is a key building block in several clinically used pharmaceuticals, confirming its importance in drug development. nih.gov The journey from a preliminary lead compound to an approved drug is lengthy and involves extensive chemical modification and biological testing. The study of specific oxazole-containing molecules, such as this compound and its isomers, contributes to a deeper understanding of how this heterocyclic system can be exploited for therapeutic benefit.

Research into compounds like 5-(4'-Methoxyphenyl)-oxazole (MPO) illustrates this role perfectly. The discovery that MPO inhibits C. elegans growth provides a valuable tool for studying nematode biology and a potential pathway toward new anthelmintic drugs. nih.gov Although its derivatives were inactive, this result is still significant, as it informs medicinal chemists about the stringent structural requirements for activity in this particular context. nih.gov This knowledge helps to avoid unproductive synthetic routes and focuses efforts on more promising modifications. The exploration of the chemical space around the oxazole scaffold, including various isomers like this compound, is therefore integral to the development of new and effective oxazole-containing pharmaceuticals.

Considerations for Enhancing Bioactivity and Reducing Toxicity

A primary goal in drug discovery is to maximize a compound's therapeutic effect (bioactivity) while minimizing its harmful effects (toxicity). This is achieved through careful molecular design based on structure-activity relationship (SAR) studies. nih.gov The SAR for oxazole derivatives reveals that the nature and position of substituents on the ring are critical. researchgate.net

The case of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its inactive derivatives provides a compelling lesson in enhancing bioactivity. The attempt to improve upon the lead compound by creating nineteen analogs failed, demonstrating that even minor changes to the chemical structure can lead to a complete loss of activity. nih.gov This highlights a crucial consideration: the relationship between structure and activity is complex and not always predictable. The specific arrangement of the oxazole ring and the methoxyphenyl group in MPO appears to be essential for its biological function. nih.gov

Therefore, when considering a compound like this compound, medicinal chemists must be aware that its bioactivity may be entirely different from that of its 5-substituted isomer. Strategies to enhance bioactivity could involve:

Isomeric Scaffolding: Systematically testing different positional isomers to find the optimal arrangement for target interaction.

Functional Group Modification: Altering the methoxy (B1213986) group (e.g., to an ethoxy or hydroxyl group) on the benzoyl ring to probe its role in binding.

Bioisosteric Replacement: Replacing the oxazole ring with a similar heterocycle (like a thiazole (B1198619) or imidazole) to see if this improves properties like metabolic stability or target affinity.

Each modification must be carefully evaluated not only for its effect on efficacy but also for its impact on toxicity, as small structural changes can also alter how the compound is processed by the body and whether it interacts with unintended targets.

Interdisciplinary Research Perspectives and Future Directions

Integration with Materials Science and Agricultural Chemistry

The unique properties of the oxazole (B20620) nucleus are paving the way for the integration of derivatives like 2-(4-Methoxybenzoyl)oxazole into materials science and agricultural applications.

In the realm of materials science , the focus lies on the photophysical properties of oxazole derivatives. Certain benzoxazole compounds, structurally related to this compound, are known to possess fluorescent properties, making them candidates for use as fluorescent labels or in sensor technologies mdpi.com. The fluorescence of these molecules can be influenced by their chemical environment, a characteristic that is being explored for the development of advanced sensory materials mdpi.comnih.gov. For instance, some highly substituted oxazole derivatives have been investigated as organelle-targeting fluorophores for cell imaging, demonstrating their potential in biomedical diagnostics nih.gov. The photoluminescent properties of these compounds, including their excitation and emission spectra, are crucial for such applications and are often studied in various solvents to understand their behavior in different chemical environments nih.gov.

In agricultural chemistry , oxazole derivatives are being investigated for their potential as plant growth regulators and crop protection agents. Research has shown that certain oxazole and oxazolopyrimidine derivatives can positively influence the growth of oilseed rape seedlings, suggesting a potential application as growth regulators to improve crop yields. Furthermore, the oxazole scaffold is a key component in the discovery of new agrochemicals with fungicidal, insecticidal, acaricidal, and herbicidal properties chemicalbook.com. For example, some oxazole compounds have demonstrated significant antifungal activity against various plant pathogens chemicalbook.com. The exploration of this compound and its analogues in this field could lead to the development of novel and effective agricultural products.

Exploration of Novel Synthetic Methodologies

The synthesis of the oxazole ring is a well-established area of organic chemistry, yet the quest for more efficient, versatile, and environmentally friendly methods continues. A variety of synthetic strategies have been developed to access the oxazole core, which can be adapted for the synthesis of this compound.

Established methods such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis provide reliable routes to oxazole derivatives pitt.edunih.gov. The Robinson-Gabriel synthesis involves the cyclization and dehydration of α-acylamino ketones, while the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes pitt.edunih.gov.

More contemporary approaches focus on the development of one-pot syntheses and the use of novel catalytic systems. For instance, a one-pot synthesis of a naturally occurring 2,5-diaryl-1,3-oxazole, Uguenenazole, has been reported, highlighting the potential for streamlined synthetic processes biomedres.us. The use of metal catalysts, such as gold and copper, has also been explored to facilitate the synthesis of highly substituted oxazoles mdpi.com. These modern methodologies offer advantages in terms of reaction efficiency, atom economy, and the ability to introduce a wide range of functional groups onto the oxazole scaffold.

| Synthetic Method | Key Features | Potential for this compound Synthesis |

| Robinson-Gabriel Synthesis | Cyclization of α-acylamino ketones | Applicable for the formation of the oxazole ring. |

| Van Leusen Oxazole Synthesis | Utilizes TosMIC and an aldehyde | A versatile method for constructing the oxazole core. |

| One-Pot Syntheses | Streamlined process, reducing steps and waste | Offers an efficient route to the target compound. |

| Metal-Catalyzed Syntheses | Employs catalysts like gold or copper | Enables the synthesis of complex and highly substituted derivatives. |

Advanced Mechanistic Characterization of Biological Activities

Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the precise molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.

The anticancer activity of oxazole-containing compounds is a particularly active area of research. Mechanistic studies on related compounds have revealed several potential modes of action. For example, some linked azole-containing molecules have been shown to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells rsc.org. Other oxazole derivatives have been found to inhibit tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells nih.gov. The induction of apoptosis, or programmed cell death, is a common outcome of treatment with these compounds and can be triggered through various cellular pathways, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function mpu.edu.morsc.org.

While specific mechanistic studies on this compound are not yet widely reported, the existing body of research on analogous compounds provides a strong foundation for future investigations. It is plausible that this compound may exert its biological effects through similar mechanisms, such as targeting DNA, inhibiting key enzymes like tubulin, or inducing apoptotic pathways.

| Potential Mechanism of Action | Cellular Consequence | Relevance to this compound |

| DNA Damage | Cell cycle arrest, apoptosis | A plausible mechanism based on studies of related compounds. |

| Tubulin Polymerization Inhibition | Disruption of mitosis, cell cycle arrest | A common target for anticancer oxazole derivatives. |

| Induction of Apoptosis | Programmed cell death | A likely outcome of cellular damage induced by the compound. |

| Generation of ROS | Oxidative stress, cellular damage | A potential pathway for inducing apoptosis. |

Emerging Applications and Unexplored Biological Potentials

The structural versatility of the oxazole scaffold suggests that this compound may have a wide range of emerging applications and as-yet-unexplored biological potentials.

The demonstrated anticancer properties of numerous oxazole derivatives make this a primary area for future exploration of this compound nih.govbiointerfaceresearch.com. Its efficacy could be tested against a variety of cancer cell lines, and its potential to overcome drug resistance could be investigated. Furthermore, the antimicrobial activity of oxazoles against various bacteria and fungi opens up the possibility of developing new antibiotics and antifungal agents, which is of critical importance in an era of increasing antimicrobial resistance.

Beyond these established areas, the unique chemical structure of this compound may lend itself to other therapeutic applications. For example, its potential as an anti-inflammatory agent could be explored, as could its activity against other diseases where oxazole-containing compounds have shown promise.

In the field of biotechnology and diagnostics , the potential fluorescent properties of this compound could be harnessed for the development of novel probes for biological imaging and sensing applications mdpi.comnih.gov. The ability to visualize specific cellular components or processes is a powerful tool in biomedical research and clinical diagnostics.

Role of this compound in Bioinspired and Natural Product Synthesis

The oxazole ring is a common structural motif found in a diverse array of naturally occurring compounds with significant biological activities pitt.edu. These natural products often serve as inspiration for the design and synthesis of new therapeutic agents.

The synthesis of these complex natural products often requires the development of efficient methods for the construction of the oxazole core. This compound can be envisioned as a valuable intermediate or building block in the synthesis of more complex molecules that incorporate this structural feature. For example, the synthesis of the natural product Uguenenazole, a 2,5-diaryl-1,3-oxazole, demonstrates a synthetic strategy that could be adapted for the incorporation of the this compound moiety into larger structures biomedres.us.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 2-(4-methoxybenzoyl)oxazole, and how can reaction parameters be optimized?

Answer:

Key methods include:

- Cyclization of acylamino ketones using AlCl₃ (e.g., cyclization of 4-methyl-2,5-diphenylphenone to oxazole derivatives, achieving >90% yield under reflux conditions) .

- Chloromethylation of oxazole precursors with Lewis acid catalysts (e.g., ZnCl₂ with chloromethyl methyl ether) .

- Condensation reactions between substituted benzaldehydes and amino-oxazole intermediates, optimized via reflux in ethanol with glacial acetic acid as a catalyst .

Optimization Parameters:

- Catalyst selection : Lewis acids (AlCl₃, ZnCl₂) enhance electrophilic substitution .

- Solvent choice : Polar aprotic solvents (DMSO, DMF) improve solubility for high-temperature reactions .

- Reaction time : Extended reflux (12–18 hours) ensures complete cyclization .

Basic: How is the structure of this compound confirmed using spectroscopic techniques?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (C=N, ~1600 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substitution .

- ¹³C NMR : Carbonyl carbons appear at ~165 ppm, with oxazole carbons between 140–150 ppm .

- UV-Vis Spectroscopy : Absorption bands (~270–300 nm) correlate with π→π* transitions in the methoxybenzoyl-oxazole system .

Advanced: What role does computational chemistry play in understanding the ESIPT mechanism in this compound derivatives?

Answer:

- DFT/TDDFT Calculations : Predict excited-state intramolecular proton transfer (ESIPT) by modeling energy barriers and charge transfer. Hybrid functionals (B3LYP, PBE0) accurately reproduce experimental emission wavelengths .

- Key Findings :

- Benzannulation at the oxazole ring minimally alters ESIPT emission wavelength but increases S₁ energy barriers due to enhanced charge transfer .

- Non-coplanarity between oxazole and aryl rings reduces conjugation, validated via UV and NMR spectral deviations .

Advanced: How can electrochemical methods functionalize this compound for novel applications?

Answer:

- Silver-Catalyzed Phosphorylation : Under electrochemical conditions, dialkyl-H-phosphonates react with the oxazole ring without ring opening. Optimized at 1.5 V in acetonitrile with AgNO₃ .

- Applications : Introduces phosphonate groups for enhanced bioactivity or material properties .

Basic: What are the steps for synthesizing metal complexes of this compound, and how is their bioactivity assessed?

Answer:

-

Synthesis : React the ligand with transition metal salts (e.g., CuCl₂, Co(NO₃)₂) in ethanol. Characterize via elemental analysis and IR (metal-ligand bonds at ~450–500 cm⁻¹) .

-

Bioactivity Testing :

Metal Ion Stoichiometry (M:L) Antifungal Activity (Zone of Inhibition, mm) Cu(II) 1:2 18–22 Co(II) 1:2 15–18 Ni(II) 1:2 12–15 Data adapted from Cu/Co/Ni complexes of analogous oxazole ligands .

Advanced: How does benzannulation at the oxazole ring affect the photophysical properties of this compound?

Answer:

- Extended π-Conjugation : Increases molar absorptivity but does not red-shift ESIPT emission.

- Energy Barriers : Benzannulation raises S₁ energy barriers by 2–4 kcal/mol due to altered charge transfer character .

- Computational Validation : CAM-B3LYP functional overestimates emission energies, while B3LYP aligns with experimental data .

Basic: What purification techniques are recommended for this compound derivatives?

Answer:

- Recrystallization : Use water-ethanol (1:3) to isolate high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves polar byproducts .

- TLC Monitoring : Rf values (~0.5 in ethyl acetate/hexane) confirm product homogeneity .

Advanced: How do substitution patterns influence the biological activity of this compound analogs?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the benzoyl moiety enhance antimicrobial activity by increasing electrophilicity .

- Structure-Activity Relationship (SAR) :

- Methoxy groups improve membrane permeability due to lipophilicity .

- Bulkier substituents (e.g., bromophenyl) reduce enzymatic degradation .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Stable at room temperature in airtight, light-protected containers. Avoid moisture to prevent hydrolysis .

- Degradation Pathways : Methoxy groups may oxidize under prolonged light exposure; argon atmosphere recommended for long-term storage .